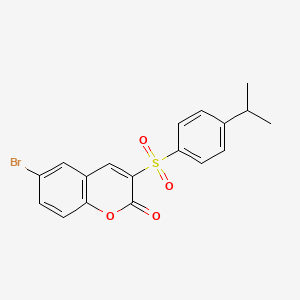

N-(furan-2-ylmethyl)-3,4-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

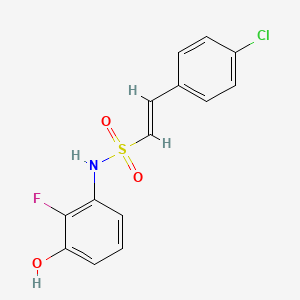

“N-(furan-2-ylmethyl)-3,4-dimethylaniline” is a compound that contains a furan ring and an aniline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Aniline is an organic compound with the formula C6H5NH2. It consists of a benzene ring attached to an amino group .

Synthesis Analysis

While specific synthesis methods for “N-(furan-2-ylmethyl)-3,4-dimethylaniline” are not available, similar compounds have been synthesized using various methods. For instance, amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis

N-(furan-2-ylmethyl)-3,4-dimethylaniline is used in photochemical reactions. For example, Guizzardi et al. (2000) demonstrated the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan derivatives. The reaction is characterized by high regio- and chemoselectivity, making it significant for synthesizing specific heterocyclic compounds (Guizzardi et al., 2000).

Reactions with Dienophiles

N-(furan-2-ylmethyl)-3,4-dimethylaniline is involved in reactions with dienophiles. Mironov et al. (2016) studied its reactions with various dienophiles, leading to the formation of diverse compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones. This work highlights its utility in organic synthesis and the potential to create novel compounds (Mironov et al., 2016).

Biomass Conversion

In biomass conversion research, N-(furan-2-ylmethyl)-3,4-dimethylaniline is significant. Román-Leshkov et al. (2006) developed a process for converting fructose to 5-hydroxymethylfurfural, a potential substitute for petroleum-based building blocks. This research is crucial for sustainable chemistry and the development of biodegradable materials (Román-Leshkov et al., 2006).

Maillard Reaction Studies

Hofmann (1998) explored the role of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the Maillard reaction. This reaction is vital in food chemistry, affecting the flavor and color of cooked foods. The study contributes to understanding the chemical processes behind food preparation and preservation (Hofmann, 1998).

Catalysis in Hydrogenation

Nakagawa et al. (2013) researched the catalytic reduction of biomass-derived furanic compounds with hydrogen, where N-(furan-2-ylmethyl)-3,4-dimethylaniline played a role. This study is significant for green chemistry, exploring sustainable methods for producing chemicals from renewable resources (Nakagawa et al., 2013).

Sensor Development

Kumar et al. (2015) investigated the photophysical properties of compounds derived from N-(furan-2-ylmethyl)-3,4-dimethylaniline. Their research found potential applications in developing sensors for metal ions, particularly aluminum. Such sensors are essential in environmental monitoring and industrial processes (Kumar et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXKYWDKBVGKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,4-dimethylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2999792.png)

![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)

![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)

![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)

![1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2999806.png)